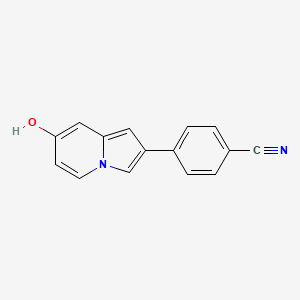
1-Phenyl-2-amino-4-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-amino-4-methylpentane is an organic compound that belongs to the class of aliphatic amines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-amino-4-methylpentane can be synthesized through several methods. One common approach involves the alkylation of benzene with 2-chloro-2-methylpropane, followed by amination. The reaction typically requires a catalyst such as aluminum chloride and is conducted under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-amino-4-methylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-amino-4-methylpentane has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as a stimulant or therapeutic agent.
Industry: Utilized in the production of certain pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-amino-4-methylpentane involves its interaction with molecular targets such as neurotransmitter receptors. It is believed to exert its effects by modulating the release and reuptake of neurotransmitters, thereby influencing neuronal activity. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylbutylamine: Structurally similar and also used as a stimulant.
Phenylacetone: Another related compound with applications in organic synthesis.
Uniqueness: 1-Phenyl-2-amino-4-methylpentane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
67309-38-0 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
4-methyl-1-phenylpentan-2-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3 |
InChI-Schlüssel |
RKEOVRRMCWDEBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)

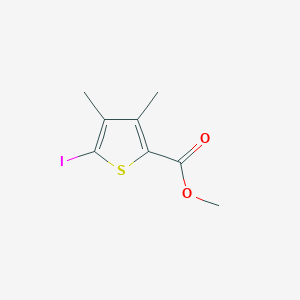

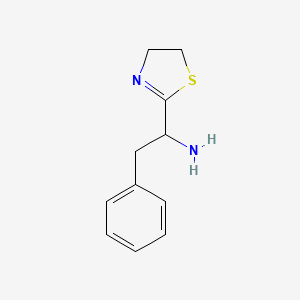
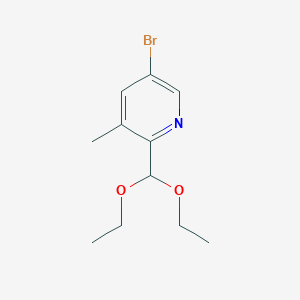
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
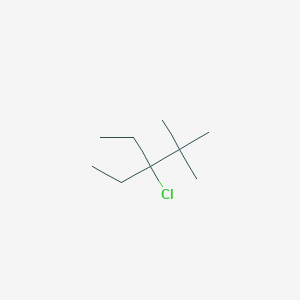
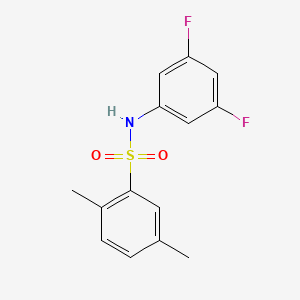
![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)

![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)
